

1-Benzhydrylazetidine-3-carbonitrile: Not a Characterized Chemical Probe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzhydrylazetidine-3-carbonitrile

Cat. No.: B014777

[Get Quote](#)

Despite a comprehensive review of available scientific literature and chemical databases, there is no evidence to suggest that **1-Benzhydrylazetidine-3-carbonitrile** is utilized as a chemical probe. Information regarding a specific biological target, mechanism of action, or associated quantitative data for this compound in a probing context is not publicly available. Application notes and detailed experimental protocols for its use as a chemical probe cannot be generated without this foundational scientific validation.

General Information on 1-Benzhydrylazetidine-3-carbonitrile

While not characterized as a chemical probe, **1-Benzhydrylazetidine-3-carbonitrile** is a known chemical compound with established physical and chemical properties. It is primarily documented as a heterocyclic building block and an intermediate in organic synthesis.

Chemical and Physical Properties:

Property	Value
CAS Number	36476-86-5
Molecular Formula	C ₁₇ H ₁₆ N ₂
Molecular Weight	248.32 g/mol
Appearance	Solid
Melting Point	150-153 °C

The Role of Azetidine and Benzhydryl Moieties in Drug Discovery

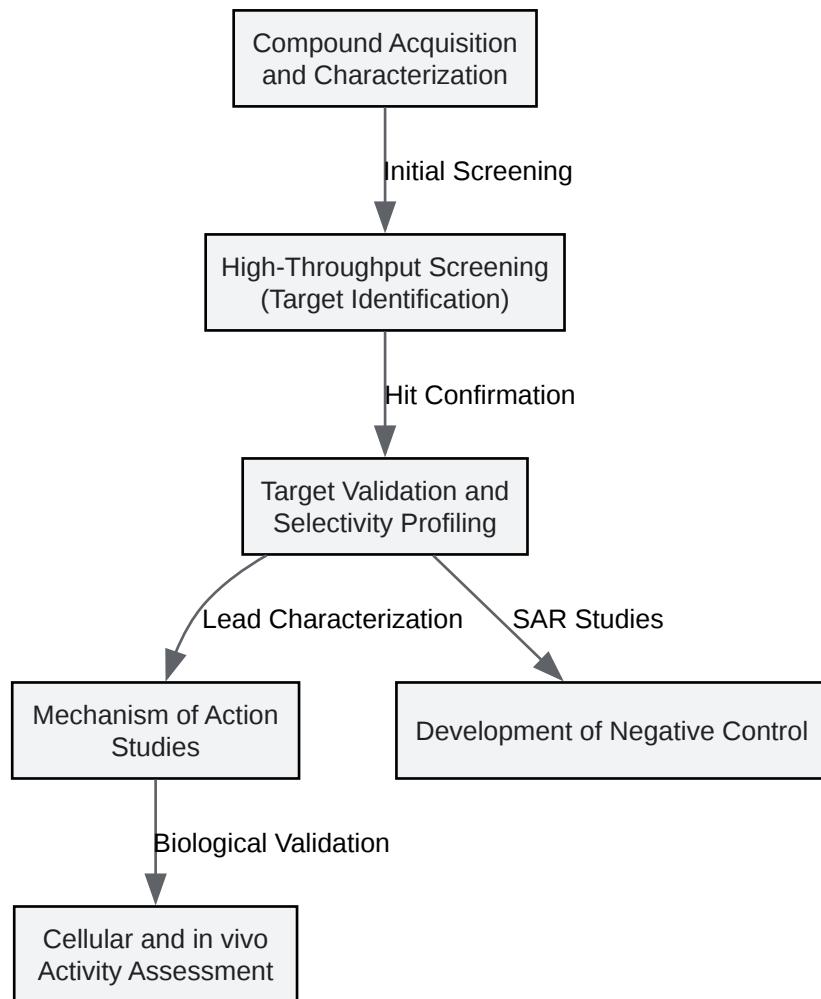
The structural components of **1-Benzhydrylazetidine-3-carbonitrile**, namely the azetidine ring and the benzhydryl group, are individually recognized for their significance in medicinal chemistry.

- Azetidine Derivatives: The strained four-membered azetidine ring is a feature in various biologically active molecules. Azetidine-containing compounds have been explored for a wide range of therapeutic applications due to their ability to introduce conformational rigidity and serve as bioisosteres for other cyclic systems.[1][2]
- Benzhydryl Derivatives: The benzhydryl moiety (diphenylmethyl group) is a common scaffold in a multitude of pharmacologically active compounds.[3][4] Its presence can influence properties such as lipophilicity and receptor binding. This structural motif is found in drugs with diverse activities, including antihistamines and central nervous system agents.

The combination of these two moieties in **1-Benzhydrylazetidine-3-carbonitrile** suggests its potential as a scaffold for the synthesis of novel therapeutic agents. However, its specific biological activities and potential targets have not been publicly disclosed or characterized.

The Concept of a Chemical Probe

For a compound to be classified and utilized as a chemical probe, it must meet several critical criteria. These include:


- Demonstrated Potency and Selectivity: A chemical probe must exhibit high affinity for its intended biological target and have minimal off-target effects.
- Characterized Mechanism of Action: The way in which the probe interacts with its target and modulates its function must be well-understood.
- Utility in a Cellular or in vivo Context: The probe should be usable in biological systems to investigate the function of its target.
- Availability of a Negative Control: An ideal chemical probe has a structurally similar but biologically inactive analogue to help distinguish specific from non-specific effects.

Currently, **1-Benzhydrylazetidine-3-carbonitrile** does not meet these criteria based on available information.

Experimental Design for Evaluating a Potential Chemical Probe

Should a researcher wish to investigate the potential of **1-Benzhydrylazetidine-3-carbonitrile** as a chemical probe, a general workflow would involve the following stages.

General Workflow for Chemical Probe Evaluation

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the evaluation of a novel compound as a potential chemical probe.

In conclusion, the user's request to create detailed application notes and protocols for **1-Benzhydrylazetidine-3-carbonitrile** as a chemical probe cannot be fulfilled as the compound is not established in this role. Its primary known application is as a synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzhydryl Compounds - MeSH - NCBI [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Benzhydrylazetidine-3-carbonitrile: Not a Characterized Chemical Probe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014777#using-1-benzhydrylazetidine-3-carbonitrile-as-a-chemical-probe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com